![molecular formula C28H40O9 B595044 Scutebata E CAS No. 1207181-61-0](/img/structure/B595044.png)
Scutebata E
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Overview
Description
Scutebata E is a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata. This compound has garnered attention due to its weak cytotoxic activity, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
Scutebata E’s primary targets are cancer cells . It has been found to have weak cytotoxicity, with an IC50 value of 61.23 μM for LoVo cells and an IC50 value of more than 100 μM for MCF-7, SMMC-7721, and HCT-116 cells .
Mode of Action
This compound interacts with its targets by inducing dose-dependent apoptosis, specifically in cancer cells . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins .
Biochemical Pathways
The affected pathway is the apoptosis pathway. This compound works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells . This leads to a downstream effect of increased cell death in cancer cells.
Pharmacokinetics
It is known that the compound has weak cytotoxic activity
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the survival of these cells, contributing to its cytotoxic activity.
Biochemical Analysis
Biochemical Properties
Scutebata E interacts with various biomolecules in biochemical reactions. It has been observed to have weak cytotoxicity, with an IC50 value of 61.23 μM for LoVo cells and an IC50 value of more than 100 μM for MCF-7, SMMC-7721, and HCT-116 cells .
Cellular Effects
This compound influences cell function by exerting cytotoxic effects on various types of cells. It has been observed to have weak cytotoxicity, affecting cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Scutebata E is typically extracted from Scutellaria barbata using solvent extraction or column chromatography. The process involves breaking and crushing the plant material, followed by extraction with an organic solvent such as ethanol or ether
Chemical Reactions Analysis
Scutebata E undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scutebata E has several scientific research applications:
Chemistry: It is used in the study of neo-clerodane diterpenoids and their chemical properties.
Comparison with Similar Compounds
Scutebata E is unique among neo-clerodane diterpenoids due to its specific structure and weak cytotoxic activity. Similar compounds include:
Scutebarbatine A: Another diterpenoid from Scutellaria barbata with stronger cytotoxic activity.
Scutebarbatine B: Known for its moderate cytotoxic effects.
Scutebarbatines W-Z: A series of neo-clerodane diterpenoids with varying degrees of cytotoxicity.
These compounds share structural similarities but differ in their cytotoxic potency and specific biological activities.
Biological Activity
Scutebata E is a neoclerodane diterpenoid compound isolated from Scutellaria barbata, which has garnered attention for its potential biological activity, particularly in the context of cancer research. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Target of Action
this compound primarily targets cancer cells, inducing apoptosis through specific biochemical pathways. Its mechanism involves the release of inhibitors of apoptosis proteins (IAPs), which are crucial for cell death evasion in cancer cells.
Mode of Action
The compound exhibits a dose-dependent effect on apoptosis, meaning that higher concentrations lead to increased cell death in targeted cancer cells. This characteristic is vital for its potential application as an anti-cancer agent.
Cytotoxic Activity
Research indicates that this compound has weak cytotoxic effects across various cell lines. The half-maximal inhibitory concentration (IC50) values are as follows:
Cell Line | IC50 Value (μM) |
---|---|
LoVo | 61.23 |
MCF-7 | >100 |
SMMC-7721 | >100 |
HCT-116 | >100 |
These values suggest that while this compound can induce apoptosis, its effectiveness varies significantly among different cancer cell types .
Cellular Effects
This compound influences cellular functions by affecting signaling pathways and gene expression related to apoptosis. Laboratory studies have shown that the compound can alter cellular metabolism, although detailed long-term effects remain under investigation.
Research Applications
This compound is being explored for various scientific applications:
- Chemistry : It serves as a model for studying neo-clerodane diterpenoids and their chemical properties.
- Biology : Investigations focus on its cytotoxic effects on multiple cancer cell lines.
- Medicine : The compound is under review for its potential as an anti-cancer therapeutic due to its ability to induce apoptosis selectively in tumor cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and related compounds:
- Tumor Selectivity : In research involving scutebarbatine A, a related compound, it was found to induce a significant increase in apoptosis in cancerous Caco-2 cells compared to normal colonic epithelial cells (HCoEpiC). Specifically, scutebarbatine A at 60 µM resulted in a three-fold increase in apoptotic cells after 24 hours .
- Comparative Analysis : A study comparing the effects of this compound with other known cytotoxic agents revealed that while it possesses some cytotoxic properties, its selectivity and potency are lower than those of more established chemotherapeutic agents. This highlights the need for further optimization and study to enhance its therapeutic potential .
- Pharmacokinetics and Stability : Limited data exists regarding the pharmacokinetics and long-term stability of this compound in biological systems. Understanding these parameters is crucial for assessing its viability as a therapeutic agent.
Properties
IUPAC Name |
[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-15(2)24(32)36-19-10-9-16(3)26(7)21(19)25(6)11-12-28(13-20(31)33-14-28)37-27(25,8)23(35-18(5)30)22(26)34-17(4)29/h9,15,19,21-23H,10-14H2,1-8H3/t19-,21-,22+,23+,25-,26+,27+,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPSPRNFABBWFI-URBRYQCVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the cytotoxic effects of Scutebata E, and against which cell lines were they observed?
A1: The study found that this compound exhibited weak cytotoxicity against K562 cell lines (a human immortalized myelogenous leukemia line) with an IC50 value ranging from 35.11 to 42.73 μM. [] It's important to note that this study only evaluated cytotoxicity in vitro, and further research is needed to understand its potential effects in vivo.
Q2: Is there information available on the structure of this compound?
A2: While the study doesn't provide the specific spectroscopic data for this compound, it mentions that its structure was elucidated by comparison with previously reported data. [] To obtain the molecular formula, weight, and detailed spectroscopic data, it's recommended to refer to the original research publications cited in the paper.
Q3: Are there any known resistance mechanisms associated with this compound's cytotoxic activity?
A3: The research paper focuses primarily on the isolation and initial in vitro cytotoxicity screening of this compound. [] It doesn't delve into resistance mechanisms or compare its activity to other compounds. Further research is needed to investigate potential resistance mechanisms, cross-resistance patterns, and the relationship of this compound to other compounds or drug classes.
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